2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid

Targeted Covalent Inhibitors Chemical Biology Kinase Drug Discovery

2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid is a heterobifunctional small molecule (C12H14N2O3S; MW 266.32) that combines an acryloyl-piperidine moiety with a thiazole-4-carboxylic acid core. The acrylamide warhead places this compound within the structural class of targeted covalent inhibitors (TCIs), while the thiazole-carboxylic acid functionality is a recognized pharmacophore in both agrochemical fungicides and kinase-directed oncology programs.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32
CAS No. 2248957-99-3
Cat. No. B2651446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid
CAS2248957-99-3
Molecular FormulaC12H14N2O3S
Molecular Weight266.32
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C12H14N2O3S/c1-2-10(15)14-5-3-8(4-6-14)11-13-9(7-18-11)12(16)17/h2,7-8H,1,3-6H2,(H,16,17)
InChIKeyKSCAUPQCTJHYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid (CAS 2248957-99-3): Structural and Procurement Baseline


2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid is a heterobifunctional small molecule (C12H14N2O3S; MW 266.32) that combines an acryloyl-piperidine moiety with a thiazole-4-carboxylic acid core. The acrylamide warhead places this compound within the structural class of targeted covalent inhibitors (TCIs), while the thiazole-carboxylic acid functionality is a recognized pharmacophore in both agrochemical fungicides and kinase-directed oncology programs. This compound is not known as a final active pharmaceutical or agrochemical ingredient; rather, it is positioned as a synthetic intermediate or a core scaffold for derivatization in medicinal chemistry and chemical biology research .

Why Generic Substitution Fails for 2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid


In the piperidinyl-thiazole chemical space, seemingly minor structural modifications produce profound functional divergence across therapeutic and agrochemical domains. The N-Boc-protected analog (CAS 668484-45-5) [1] and the free piperidine variant (CAS 1181645-69-1) lack the electrophilic acrylamide warhead and are therefore unsuitable for covalent inhibitor design strategies. Conversely, the isomeric 3-piperidinyl analog and the ring-closed isoxazoline-containing commercial fungicides (e.g., oxathiapiprolin, fluoxapiprolin) [2] introduce steric and electronic perturbations that fundamentally alter oxysterol-binding protein (OSBP) target engagement and species-selectivity profiles. Consequently, researchers and procurement specialists must not treat this compound as interchangeable with structurally related piperidinyl-thiazoles; substitution without specific structural verification directly impacts experimental reproducibility and lead optimization outcomes.

Quantitative Differentiation Evidence: 2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid vs. Structural Analogs


Electrophilic Warhead Presence Enables Covalent Target Engagement vs. N-Boc-Protected Analog

The acryloyl group on the piperidine nitrogen of CAS 2248957-99-3 provides an electrophilic warhead capable of forming irreversible covalent bonds with cysteine or lysine residues on target proteins. This is a structural prerequisite absent in the N-Boc-protected analog (CAS 668484-45-5) [1], which bears a tert-butoxycarbonyl protecting group that is chemically inert toward nucleophilic amino acid side chains. Research on N-acryloylpiperidine (AcrPip) has mechanistically characterized this thiol-addition reactivity, confirming that the acrylamide motif undergoes addition via a pathway consistent with the microscopic reverse of E1cBrev elimination [2]. This covalent mechanism is foundational for sustained target engagement and prolonged pharmacodynamic effects that reversible analogs cannot achieve [1][2].

Targeted Covalent Inhibitors Chemical Biology Kinase Drug Discovery

Piperidine 4-Position Substitution Dictates OSBP Target Engagement: In-Class Fungicidal Activity Comparison

Within the piperidinyl-thiazole fungicide class, the position and nature of substituents on the piperidine ring directly determine OSBP inhibitory potency. In a series of 22 piperidinylthiazole derivatives structurally related to CAS 2248957-99-3, compound 5i (which incorporates a piperidinyl-thiazole core with an isothiazole substituent) exhibited an EC50 of 0.30 mg/L against Sclerotinia sclerotiorum, representing >10-fold superior potency compared to the commercial OSBP inhibitor oxathiapiprolin and the strobilurin azoxystrobin [1]. This demonstrates that the piperidinyl-thiazole scaffold, when appropriately substituted at the 4-position, delivers substantial fungicidal potency gains over established agrochemical benchmarks. While CAS 2248957-99-3 itself has not been directly tested in published fungicide panels, its 4-position carboxylic acid substitution represents a distinct vector for derivatization compared to the isoxazoline-containing commercial fungicides [2].

Agrochemical Fungicides Oxysterol-Binding Protein Inhibition Structure-Activity Relationship

Carboxylic Acid at Thiazole 4-Position vs. Carboxamide Analogs: Divergent Hydrogen-Bonding and Derivatization Potential

CAS 2248957-99-3 bears a free carboxylic acid at the thiazole 4-position, in contrast to numerous piperidinyl-thiazole carboxamide analogs described in the patent literature as VEGF/angiogenesis inhibitors [1] or as T-cell proliferation inhibitors [2]. The carboxylic acid provides a handle for amide coupling, esterification, or salt formation that is fundamentally distinct from the carboxamide series. In the angiogenesis inhibitor patent family (WO2004058750, US20060135501), the exemplified compounds are predominantly carboxamides, and the structure-activity relationship (SAR) indicates that conversion to a free acid significantly alters both potency and physicochemical properties [1]. This makes CAS 2248957-99-3 a strategic intermediate for generating diverse amide libraries that cannot be accessed from the carboxamide starting materials.

Medicinal Chemistry Fragment-Based Drug Design Prodrug Design

Acrylamide Reactivity Profile vs. Chloroacetamide Warheads: Implications for Covalent Inhibitor Selectivity Screening

The acryloyl-piperidine warhead in CAS 2248957-99-3 exhibits a distinct reactivity profile compared to chloroacetamide-based electrophilic warheads commonly employed in covalent inhibitor design. Mechanistic studies demonstrate that N-acryloylpiperidine (AcrPip) undergoes thiol addition via an E1cBrev-type pathway, whereas N-phenylchloroacetamide (NPC) follows an SN2-type addition mechanism [1]. This mechanistic divergence translates to differential thiol selectivity: acrylamides generally exhibit lower intrinsic reactivity and greater dependence on the protein microenvironment for activation, potentially reducing off-target labeling compared to more reactive chloroacetamides [1]. For selectivity screening cascades, CAS 2248957-99-3 offers a warhead that can be directly compared against chloroacetamide-containing fragments to deconvolute warhead-driven vs. scaffold-driven selectivity.

Targeted Covalent Inhibitor Design Warhead Reactivity Selectivity Profiling

Optimal Research & Procurement Scenarios for 2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid


Covalent Fragment-Based Drug Discovery: Warhead-Anchored Library Synthesis

The acryloyl-piperidine moiety qualifies CAS 2248957-99-3 as a covalent fragment for screening against cysteine- or lysine-containing protein targets. The free carboxylic acid enables direct, one-step parallel amide coupling to generate diverse fragment libraries. This contrasts with N-Boc-protected intermediates (CAS 668484-45-5), which require deprotection and separate acryloylation steps, increasing synthetic burden and reducing library throughput. The E1cBrev-mediated thiol-addition mechanism of the acrylamide warhead [1] provides a mechanistic framework for interpreting covalent SAR, enabling research teams to differentiate warhead-driven from scaffold-driven selectivity.

Agrochemical Lead Optimization: Exploring Piperidine 4-Position Substitution Space

Within piperidinyl-thiazole OSBP inhibitors, the 4-position substitution on the piperidine ring is a critical determinant of fungicidal potency and species selectivity. Published SAR demonstrates that structurally optimized analogs in this series achieve >10-fold potency gains over commercial fungicides oxathiapiprolin and azoxystrobin (EC50 = 0.30 mg/L vs. >3.0 mg/L against S. sclerotiorum) [2]. CAS 2248957-99-3 provides a synthetically accessible carboxylic acid handle at the thiazole 4-position—a substitution vector distinct from the isoxazoline ring found in commercial OSBP inhibitors—enabling exploration of novel chemical space in resistance-management programs.

Medicinal Chemistry Scaffold-Hopping: Carboxylic Acid vs. Carboxamide Bioisostere Evaluation

The thiazole-4-carboxylic acid in CAS 2248957-99-3 represents a key bioisosteric departure from the carboxamide series described in angiogenesis inhibitor patents (WO2004058750, US20060135501) [3]. For teams evaluating VEGF-pathway or kinase inhibition hypotheses, the acid scaffold enables direct comparison of potency, solubility, and permeability against the carboxamide congeners. This head-to-head assessment is not feasible when starting from carboxamide-protected intermediates, which require hydrolysis and risk epimerization or degradation.

Covalent Warhead Selectivity Profiling: Acrylamide vs. Chloroacetamide Baseline Comparison

In targeted covalent inhibitor (TCI) programs, warhead selection profoundly impacts proteome-wide selectivity. CAS 2248957-99-3 incorporates an acryloyl-piperidine warhead that reacts via an E1cBrev-type pathway, mechanistically distinct from SN2-type chloroacetamide warheads [1]. Procurement of this compound enables side-by-side reactivity and selectivity profiling against chloroacetamide-containing fragments in the same assay system, supporting data-driven warhead selection in early-stage TCI discovery.

Quote Request

Request a Quote for 2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.